TC-Dapk 6
Overview
Description
TC-DAPK 6 is an oxazalone compound that acts as a potent, ATP-competitive, and highly selective inhibitor of death-associated protein kinase (DAPK). DAPKs play crucial roles in cell signaling, apoptosis, and other cellular processes. This compound specifically targets DAPK1 and DAPK3, with IC50 values of 69 nM and 225 nM, respectively, when assayed with 10 μM ATP . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Mechanism of Action
Target of Action
TC-Dapk 6 is a potent, ATP-competitive, and highly selective inhibitor . Its primary targets are Death-associated protein kinase 1 (DAPK1) and Death-associated protein kinase 3 (DAPK3) . These kinases are part of the calcium/calmodulin-regulated serine/threonine protein kinase family, which plays a significant role in various programmed cell death pathways .
Mode of Action
This compound interacts with its targets (DAPK1 and DAPK3) in an ATP-competitive manner . The IC50 values for DAPK1 and DAPK3 are 69 and 225 nM, respectively, when assayed with 10 μM ATP . This suggests that this compound binds to the ATP-binding pocket of these kinases, preventing ATP from binding and thus inhibiting the kinase activity.
Biochemical Pathways
Given that dapk1 and dapk3 are involved in programmed cell death pathways , it can be inferred that this compound, as an inhibitor of these kinases, may impact these pathways
Pharmacokinetics
It is soluble to 50 mm in dmso , which suggests that it could be administered in a solution for in vivo studies
Result of Action
As a potent and selective inhibitor of dapk1 and dapk3 , it can be inferred that this compound may inhibit the activity of these kinases, potentially impacting the programmed cell death pathways in which these kinases are involved
Action Environment
It is worth noting that the storage conditions for this compound are at -20°c for the powder form, and at -80°c for 6 months or -20°c for 1 month for the solvent These conditions suggest that temperature could be an important environmental factor affecting the stability of this compound
Preparation Methods
Synthetic Routes: The synthetic routes for TC-DAPK 6 are not widely documented in the literature. it is typically prepared through organic synthesis, involving key steps such as cyclization and functional group modifications.
Reaction Conditions: Specific reaction conditions for this compound synthesis remain proprietary. Researchers have likely optimized these conditions to achieve high yields and purity.
Industrial Production: Information on large-scale industrial production methods for this compound is limited. It is primarily available through specialized suppliers for research purposes.
Chemical Reactions Analysis
Types of Reactions: TC-DAPK 6 is stable and undergoes various chemical reactions, including:
Oxidation: Potential oxidation reactions may occur at specific functional groups.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substitution reactions may involve halogenation or other nucleophilic substitutions.
Common Reagents and Conditions: Common reagents used in this compound reactions include oxidants, reducing agents, and nucleophiles. Reaction conditions depend on the specific transformation.
Major Products: The major products formed during this compound reactions include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
TC-DAPK 6 has found applications in various scientific fields:
Chemistry: Researchers study its reactivity, stability, and potential modifications.
Biology: Investigations focus on its impact on cell signaling pathways and apoptosis.
Medicine: this compound’s potential therapeutic applications are explored, especially in cancer research.
Industry: Although not widely used industrially, its selectivity makes it valuable for targeted studies.
Comparison with Similar Compounds
TC-DAPK 6 stands out due to its high selectivity for DAPKs. Similar compounds include other kinase inhibitors, but few match this compound’s specificity.
Properties
IUPAC Name |
(4E)-2-[(E)-2-phenylethenyl]-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17-15(11-14-7-4-10-18-12-14)19-16(21-17)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,15-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGMISOSPOPSHN-QCTDOKRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC3=CN=CC=C3)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420639 | |
Record name | TC-DAPK 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315694-89-4 | |
Record name | TC-DAPK 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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